

benserazide hydrochloride orphan designation beta thalassaemia

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Compound Focus: Benserazide Hydrochloride

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Regulatory Orphan Designation & Rationale

The European Medicines Agency (EMA) granted **benserazide hydrochloride** orphan designation (EU/3/14/1402) for the treatment of beta thalassaemia intermedia and major in December 2014 [1]. This designation is based on the following rationale:

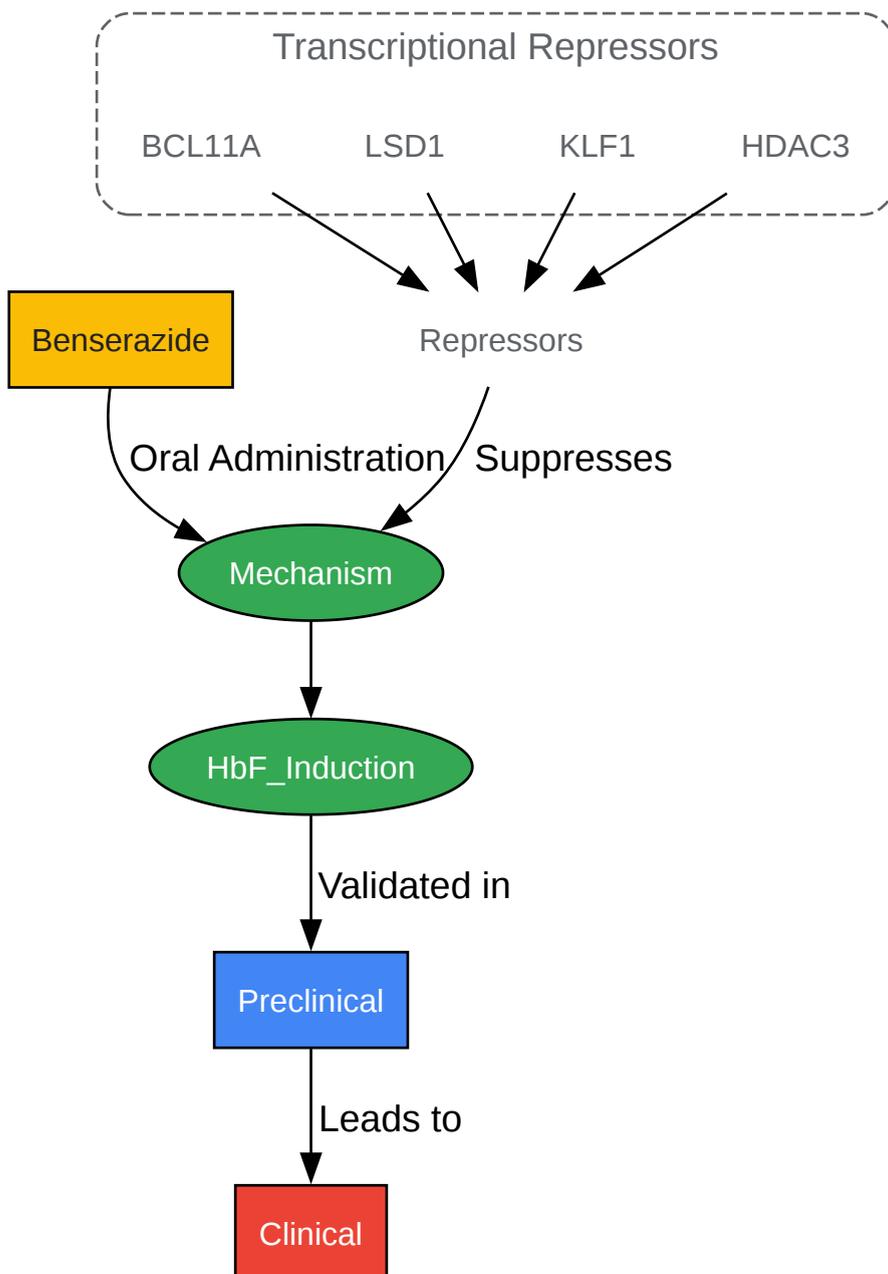
- **Unmet Medical Need:** Beta-thalassemia is a debilitating and life-threatening genetic disorder characterized by a reduced or absent production of beta-globin chains of hemoglobin [2]. Standard treatments involve regular blood transfusions and iron chelation therapy, with bone marrow transplantation being the only curative option available to a minority of patients [1].
- **Prevalence:** The disease affects fewer than 5 in 10,000 people in the EU, meeting the prevalence criteria for orphan designation [1].
- **Significant Benefit:** The sponsor demonstrated that benserazide might be of significant benefit by promoting the production of fetal hemoglobin (HbF), potentially reducing the need for blood transfusions. This claim required further validation through clinical trials [1].

Proposed Mechanism of Action

The therapeutic potential of benserazide for beta-thalassemia lies in its ability to reactivate the production of fetal hemoglobin, a developmental form of hemoglobin that is naturally silenced after infancy.

- **Fetal Hemoglobin Reactivation:** Fetal hemoglobin does not require beta-globin chains. Increasing HbF can functionally compensate for the missing or defective adult hemoglobin in beta-thalassemia patients, improving red blood cell survival and reducing anemia [1] [3].
- **Transcriptional Activation:** Benserazide is believed to activate transcription of the fetal globin genes (*HBG1* and *HBG2*). Studies in erythroid progenitors from patients suggest it works by **displacing or suppressing key transcriptional repressors** from the γ -globin gene promoter, including BCL11A, LSD1, KLF1, and HDAC3 [3] [4].

The following diagram illustrates this proposed mechanism and the subsequent preclinical and clinical development workflow.



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Benserazide's mechanism and development path.

Preclinical Efficacy and Dosing

Substantial preclinical evidence supports benserazide's potential as an HbF inducer. The following table summarizes key quantitative findings from animal models.

Model System	Dosing Regimen	Key Efficacy Findings	Reference
β-YAC Transgenic Mice	20 mg/kg, IP, 3x/week for 4 weeks	Significantly increased F-cells (RBCs with HbF) and HbF protein per cell ; no cytopenia [3].	
Anemic Baboon (<i>P. anubis</i>)	2-3 mg/kg, oral, 2-3x/week	Induced γ-globin mRNA up to 13-fold over baseline [3].	
Anemic Baboon (<i>P. anubis</i>)	Escalating oral doses	Induced F-reticulocytes and γ-globin mRNA ; established intermittent dosing for clinical studies [3] [4].	

A comparative study of the racemic mixture (R,S)-benserazide and its individual (R)- and (S)- enantiomers in β -YAC mice found that **all forms significantly induced HbF** with similar pharmacokinetic profiles. This provided a regulatory justification for developing the existing, clinically available racemic form rather than investing in the separation and development of a single enantiomer [3] [4].

Clinical Development Status

The transition to clinical testing for beta-thalassemia is underway, guided by the preclinical data.

- **Orphan Designation:** The orphan designation by the EMA in 2014 provides regulatory incentives for its development [1].
- **Current Clinical Trial:** A Phase 1b sequential, open-label, dose-ranging study (the **BENeFITS trial**, NCT04432623) is ongoing [5].

- **Objective:** To evaluate the safety, pharmacokinetics, and preliminary activity of benserazide in non-transfused patients with beta-thalassemia intermedia and sickle cell disease.
- **Dosing:** The trial evaluates three oral dose levels, taken once daily every other day for 12 weeks. This **intermittent regimen** is based directly on the active and well-tolerated schedules tested in the anemic baboon model [5].

Future Directions and Considerations

The repurposing of benserazide presents a promising therapeutic strategy, though several aspects remain under investigation.

- **Clinical Efficacy Data:** The key outstanding question is whether the robust HbF induction observed in preclinical models will translate to a clinically meaningful reduction in transfusion burden and anemia in patients. Results from the BENEFiTS trial are highly anticipated.
- **Combination Therapy:** Given that benserazide has a mechanism distinct from other HbF inducers like hydroxyurea, there is potential for **additive or synergistic effects**. Research in erythroid progenitors from sickle cell patients has shown additive effects with hydroxyurea *in vitro* [5].
- **Safety Profile:** The well-established safety profile of benserazide from decades of use in Parkinson's disease de-risks its initial clinical development for thalassemia. However, its safety and efficacy specific to a chronic hematologic condition require confirmation [3].

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

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